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Compound of Interest

Compound Name: 2-(4-nitrophenyl)pentanoic Acid

CAS No.: 110728-99-9

Cat. No.: B2426672

Get Quote

Executive Summary
2-(4-Nitrophenyl)pentanoic acid is a critical building block for various pharmaceutical classes,

including PPAR agonists and non-steroidal anti-inflammatory drug (NSAID) analogs. While

laboratory-scale synthesis often relies on the nitration of 2-phenylpentanoic acid, this route is

unsuitable for kilogram-scale manufacturing due to poor regioselectivity (ortho/para isomer

mixtures) and safety hazards associated with nitrating lipophilic oils.

This Application Note details a process-optimized, scalable route utilizing the Phase-Transfer

Catalyzed (PTC) alkylation of ethyl 4-nitrophenylacetate. This method offers superior safety,

cost-efficiency, and impurity control compared to classical nitration or cryogenic dianion

alkylation strategies.

Key Performance Indicators (KPIs) of this Protocol:
Overall Yield: >75% (3 steps from 4-nitrophenylacetic acid).[1][2]

Purity: >98.5% (HPLC), with single impurity <0.10%.
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Scalability: Validated in 5L and 20L reactor streams.

Safety: Eliminates exothermic nitration steps and cryogenic conditions.

Strategic Route Analysis
The selection of the synthetic route is governed by the "Selectivity vs. Scalability" matrix.

Route Option Methodology Scale-Up Risk Verdict

A. Direct Nitration
Nitration of 2-

phenylpentanoic acid

High: Formation of

~30% ortho-isomer

requires difficult

separation; thermal

runaway risk.

⛔ Rejected

B. Dianion Alkylation

4-Nitrophenylacetic

acid + 2 eq. LDA +

Propyl bromide

Medium: Requires

-78°C (cryogenic);

moisture sensitive;

high cost of lithium

bases.

⛔ Rejected

C. PTC Alkylation

(Selected)

Ethyl 4-

nitrophenylacetate +

Propyl bromide +

NaOH/TEBA

Low: Runs at

ambient/mild heat;

water-tolerant; cheap

inorganic bases; high

regiocontrol.

✅ Selected

Mechanistic Rationale
The para-nitro group significantly increases the acidity of the benzylic protons (

~15 in DMSO) compared to unsubstituted phenylacetic esters (

~22). This activation allows for mono-alkylation using mild bases (NaOH/

) under Phase Transfer Catalysis (PTC) conditions, avoiding the over-alkylation often seen with
more reactive substrates.
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Detailed Experimental Protocol
Reaction Scheme[3][4][5][6]

Ethyl 4-nitrophenylacetate
(C10H11NO4)

Intermediate Ester
(Ethyl 2-(4-nitrophenyl)pentanoate)

Step 1: Alkylation
50% NaOH, TEBA (cat.)

Toluene, 45°C

1-Bromopropane
(n-PrBr)

2-(4-Nitrophenyl)pentanoic Acid
(Target)

Step 2: Hydrolysis
NaOH, EtOH/H2O
Reflux -> Acidify

Click to download full resolution via product page

Figure 1: Two-step synthesis from the ester precursor. The nitro group remains intact

throughout, avoiding late-stage nitration issues.[3]

Step 1: Phase-Transfer Alkylation
Objective: Introduce the propyl chain at the alpha-position.

Reagents:

Ethyl 4-nitrophenylacetate (1.0 equiv)

1-Bromopropane (1.2 equiv)

Toluene (5 vol)

NaOH (50% aq. solution, 2.0 equiv)

Benzyltriethylammonium chloride (TEBA) or TBAB (0.05 equiv - Catalyst)

Procedure:

Charge a reactor with Ethyl 4-nitrophenylacetate and Toluene. Stir to dissolve.

Add the Phase Transfer Catalyst (TEBA).
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Add 1-Bromopropane in one portion.

Control: Cool jacket to 15°C. Slowly charge 50% NaOH solution over 30 minutes. Note:

Reaction is exothermic upon initiation.

Ramp: Warm the mixture to 45°C and age for 4–6 hours.

IPC (In-Process Control): Monitor by HPLC. Target: <2% Starting Material remaining.

Critical Parameter: If di-alkylation (impurity) > 5%, lower the temperature and reduce

base concentration in future runs.

Workup: Cool to 20°C. Add Water (5 vol). Separate phases.

Wash: Wash organic layer with 1N HCl (2 vol) then Brine (2 vol).

Concentrate: Distill toluene under reduced pressure to obtain the crude ester as a yellow

oil.

Step 2: Hydrolysis and Workup
Objective: Convert the ethyl ester to the free carboxylic acid.

Reagents:

Crude Ester (from Step 1)

Ethanol (3 vol)

NaOH (aq. 2M, 2.0 equiv)

Procedure:

Dissolve crude ester in Ethanol.

Add 2M NaOH solution.

Reflux (approx. 78-80°C) for 2 hours.
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IPC: Check for disappearance of ester.

Solvent Swap: Distill off Ethanol (approx. 80% volume).

Dilute residue with Water (5 vol). Wash with MTBE (2 vol) to remove unreacted alkyl

halides or neutral impurities (discard organic layer).

Acidification (Critical Step):

Cool aqueous layer to 10°C.

Slowly add 6N HCl until pH reaches 1–2. Precipitation of the product will occur.

Isolation: Filter the solid. Wash with cold water.

Recrystallization: Dissolve wet cake in minimum hot Ethyl Acetate/Heptane (1:3 ratio).

Cool slowly to 0°C. Filter and dry.

Quantitative Data Summary
Parameter Specification / Result Notes

Starting Material Ethyl 4-nitrophenylacetate Purity >98% required

Alkylation Yield 88 - 92% In-situ yield (organic layer)

Hydrolysis Yield 90 - 95%

Overall Isolated Yield 78% Based on SM input

Final Purity >99.2% (HPLC)
Main impurity: des-propyl

(<0.1%)

Melting Point 85 - 88°C Consistent with literature

Process Safety & Troubleshooting
Hazard Analysis (HAZOP)

Thermal Stability: Nitro-compounds possess high energy. While 2-(4-nitrophenyl)pentanoic
acid is stable at reflux, Differential Scanning Calorimetry (DSC) should be run on the crude
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residue before large-scale distillation. Avoid temperatures >150°C.

Alkylating Agents: 1-Bromopropane is volatile and an alkylating agent. Use closed systems

and appropriate PPE (gloves, respirator).

Exotherm Control: The biphasic alkylation is exothermic. The rate is limited by mass transfer

(stirring speed). Do not stop stirring during NaOH addition, as reagents may pool and react

violently upon re-agitation.

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Conversion (Step 1)
Poor stirring (PTC requires

high shear).

Increase impeller speed; verify

catalyst load.

High Di-alkylation
Temperature too high or Base

too strong.

Reduce temp to 35°C; dilute

NaOH to 30%.

Oiling out during Acidification
Rapid addition of acid; Temp

too high.

Cool to <10°C; Add seed

crystals at pH 4.

Emulsion in Workup Surfactant effect of TEBA.
Add brine; filter through Celite

pad.
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Specific Target Data (ChemicalBook/Sigma)

CAS 110728-99-9 Entry. 2-(4-nitrophenyl)pentanoic acid.[4][5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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